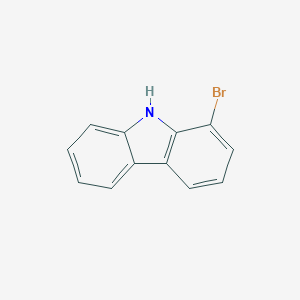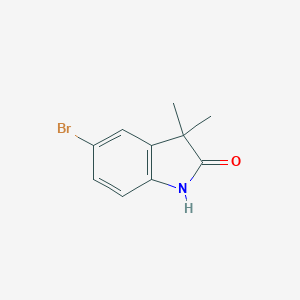
1-bromo-9H-carbazole
Descripción general
Descripción
1-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .
Molecular Structure Analysis
The molecular weight of 1-Bromo-9H-carbazole is 246.11 . The InChI code is 1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Diabetes Mellitus Treatment
1-bromo-9H-carbazole: derivatives have shown promise in the treatment of diabetes mellitus. These compounds can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . This is particularly significant given the global prevalence of diabetes and the need for more effective treatments.
Electropolymerization for Electronic Devices
The electropolymerization of 1-bromo-9H-carbazole derivatives leads to materials with excellent photochemical and thermal stability, as well as good hole-transport ability . These properties are essential for the development of various electronic devices, including biosensors, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors.
Corrosion Inhibition
Polycarbazoles derived from 1-bromo-9H-carbazole have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metals make them suitable for protecting industrial equipment and infrastructure from corrosion.
Photovoltaic Applications
In the field of renewable energy, 1-bromo-9H-carbazole derivatives are utilized in solar cells due to their excellent charge transport ability and environmental stability . They contribute to the efficiency and durability of solar panels, which is crucial for sustainable energy solutions.
Organic Light Emitting Diodes (OLEDs)
The optoelectronic properties of 1-bromo-9H-carbazole make it a valuable component in OLEDs . Its ability to transport holes and its strong fluorescence enhance the performance and brightness of these devices, which are widely used in displays and lighting.
Biosensors
1-bromo-9H-carbazole: derivatives are integral in the development of biosensors . These sensors can detect biological analytes with high sensitivity and specificity, making them important tools in medical diagnostics and environmental monitoring.
Mecanismo De Acción
Target of Action
1-Bromo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound . Carbazole derivatives have gained attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been shown to play a role in the pathogenesis and development of diabetes .
Mode of Action
Carbazole derivatives, including 1-Bromo-9H-Carbazole, have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-9H-Carbazole are likely related to its observed effects on oxidative stress, adrenergic activity, pancreatic cell health, and carbohydrate metabolism . .
Result of Action
The molecular and cellular effects of 1-Bromo-9H-Carbazole’s action are likely to be diverse, given its wide range of reported biological and pharmacological properties . These effects could include reduced oxidative stress, blocked adrenergic hyperactivation, prevention of pancreatic cell damage, and modulation of carbohydrate metabolism .
Safety and Hazards
Direcciones Futuras
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .
Propiedades
IUPAC Name |
1-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOOGZTWDOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-9H-carbazole | |
CAS RN |
16807-11-7 | |
| Record name | 1-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)










